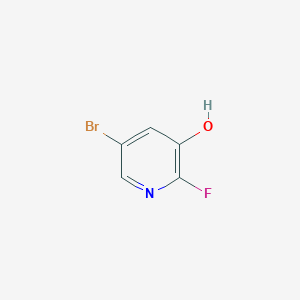
Chlorhydrate de 1-sec-butyl-pipérazine
Vue d'ensemble
Description
1-sec-Butyl-piperazine hydrochloride is a chemical compound with the CAS Number: 435341-98-3 and a molecular weight of 178.7 . It is extensively used in scientific research and industrial applications.
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-sec-Butyl-piperazine hydrochloride is represented by the linear formula C8H19ClN2 . The Inchi Code for this compound is 1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H .Applications De Recherche Scientifique
Chimie médicinale : Développement de médicaments
Chlorhydrate de 1-sec-butyl-pipérazine : est un dérivé de la pipérazine, qui est un échafaudage important en chimie médicinale en raison de sa présence dans plusieurs médicaments vedettes . Sa structure unique permet la création de composés ayant une variété de propriétés pharmacologiques, notamment des effets anxiolytiques, antiviraux, cardioprotecteurs, anticancéreux et antidépresseurs. Le groupe sec-butyle peut offrir une lipophilie supplémentaire, ce qui peut améliorer la capacité du composé à traverser les membranes biologiques et à améliorer l’efficacité du médicament.
Synthèse chimique : Fonctionnalisation C–H
Les progrès récents en chimie synthétique ont mis en évidence l’importance de la fonctionnalisation C–H, une méthode qui permet la modification directe des liaisons carbone-hydrogène dans les molécules organiques . Le This compound peut servir de substrat pour la fonctionnalisation C–H, conduisant au développement de nouveaux dérivés de la pipérazine ayant des applications potentielles dans diverses industries chimiques, notamment les produits pharmaceutiques et les produits agrochimiques.
Science des matériaux : Synthèse de polymères
Les composés à base de pipérazine sont utilisés dans la synthèse de polymères antimicrobiens . Le This compound pourrait être utilisé pour créer de nouveaux polymères ayant des propriétés améliorées, telles qu’une stabilité thermique accrue ou une résistance mécanique accrue, qui sont précieuses dans les dispositifs médicaux, l’emballage et d’autres applications industrielles.
Chimie analytique : Chromatographie
En chimie analytique, les dérivés de la pipérazine sont souvent utilisés comme phases stationnaires en chromatographie en raison de leur capacité à former plusieurs types d’interactions avec les analytes . Le This compound pourrait être étudié pour son utilisation potentielle dans les méthodes chromatographiques, ce qui pourrait améliorer la séparation de mélanges complexes ou améliorer la sensibilité de détection.
Sciences de la vie : Amélioration de la biodisponibilité
Le cycle pipérazine est connu pour améliorer la solubilité dans l’eau et la biodisponibilité des candidats médicaments . Le This compound, avec sa substitution sec-butyle, pourrait être étudié pour son rôle dans l’amélioration de la biodisponibilité des médicaments peu solubles, augmentant ainsi leur potentiel thérapeutique.
Pharmacocinétique : Interactions de liaison hydrogène
Les atomes d’azote de la pipérazine peuvent agir comme donneurs ou accepteurs de liaison hydrogène, ce qui est crucial pour les interactions médicament-récepteur . Le groupe sec-butyle dans le This compound peut influencer ces interactions, conduisant potentiellement à de nouvelles informations sur les profils pharmacocinétiques des médicaments contenant de la pipérazine.
Mécanisme D'action
Target of Action
1-sec-Butyl-piperazine hydrochloride, like other piperazine derivatives, primarily targets the GABA receptors in muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .
Mode of Action
1-sec-Butyl-piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The primary biochemical pathway affected by 1-sec-Butyl-piperazine hydrochloride is the GABAergic system . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects of this action primarily involve the paralysis of parasites, facilitating their removal or expulsion from the host body .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of the action of 1-sec-Butyl-piperazine hydrochloride is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-sec-Butyl-piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 1-sec-Butyl-piperazine hydrochloride can form complexes with proteins, affecting their structure and function .
Cellular Effects
1-sec-Butyl-piperazine hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the activity of signaling molecules, leading to changes in cellular responses. It also affects the expression of specific genes, thereby influencing the production of proteins involved in various cellular functions. Furthermore, 1-sec-Butyl-piperazine hydrochloride can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-sec-Butyl-piperazine hydrochloride involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, including enzymes and receptors . Through these binding interactions, 1-sec-Butyl-piperazine hydrochloride can inhibit or activate enzyme activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the modulation of cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-sec-Butyl-piperazine hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-sec-Butyl-piperazine hydrochloride remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-sec-Butyl-piperazine hydrochloride vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-sec-Butyl-piperazine hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
1-sec-Butyl-piperazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, 1-sec-Butyl-piperazine hydrochloride may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways . These interactions can have significant effects on cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of 1-sec-Butyl-piperazine hydrochloride within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, 1-sec-Butyl-piperazine hydrochloride can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and biological effects.
Subcellular Localization
1-sec-Butyl-piperazine hydrochloride exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 1-sec-Butyl-piperazine hydrochloride may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and biological activity.
Propriétés
IUPAC Name |
1-butan-2-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPWYXYILAOKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583265 | |
| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435341-98-3 | |
| Record name | Piperazine, 1-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435341-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)



![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)




![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)


![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)